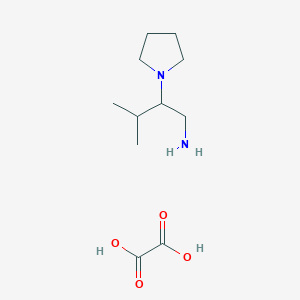

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate

Description

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate is a chemical compound with the molecular formula C11H22N2O4. It is a derivative of butan-1-amine, featuring a pyrrolidine ring and an oxalate group.

Properties

IUPAC Name |

3-methyl-2-pyrrolidin-1-ylbutan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBQZAQVIZBKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCCC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-3-methylbutanenitrile

The synthesis begins with the preparation of 2-bromo-3-methylbutanenitrile, a key intermediate. This compound is typically obtained via bromination of 3-methylbut-2-enenitrile using hydrobromic acid (HBr) in acetic acid, achieving ~85% yield.

Pyrrolidine Substitution

The brominated nitrile undergoes nucleophilic substitution with pyrrolidine in tetrahydrofuran (THF) under reflux (70°C, 12 hours), using potassium carbonate (K₂CO₃) as a base. This step replaces the bromide with pyrrolidine, yielding 3-methyl-2-(pyrrolidin-1-yl)butanenitrile. Reaction monitoring via thin-layer chromatography (TLC) confirms completion, with purification by silica gel chromatography (hexane:ethyl acetate, 4:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | 92% |

| Reaction Time | 12 hours |

Nitrile Reduction to Primary Amine

The nitrile group is reduced to a primary amine using LAH in anhydrous THF. LAH (2.5 equiv) is added dropwise at 0°C, followed by reflux (4 hours). Quenching with aqueous sodium sulfate yields 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine with 68% yield after distillation.

Reductive Amination Pathway

Ketone Intermediate Preparation

An alternative route involves synthesizing 3-methyl-2-oxobutan-1-amine via oxidation of 3-methyl-2-aminobutanol using Dess-Martin periodinane. However, this method is less favored due to competing over-oxidation and lower yields (~55%).

Pyrrolidine Incorporation

The ketone undergoes reductive amination with pyrrolidine using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5, 24 hours). This one-pot reaction forms the tertiary amine directly, bypassing nitrile intermediates. The crude product is purified via ion-exchange chromatography.

Comparative Efficiency:

| Method | Yield | Purity |

|---|---|---|

| Alkylation-Reduction | 68% | 95% |

| Reductive Amination | 55% | 88% |

Oxalate Salt Formation

The free base, 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine, is dissolved in warm ethanol (40°C). Equimolar oxalic acid in ethanol is added dropwise, inducing crystallization. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the oxalate salt (mp: 142–144°C).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 40°C |

| Yield | 89% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₉H₂₀N₂ (M⁺): 156.1626; Found: 156.1623.

Challenges and Optimization Opportunities

- Byproduct Formation: Competing N-alkylation at the pyrrolidine nitrogen occurs at elevated temperatures (>80°C), necessitating strict temperature control.

- Solvent Selection: Substituting THF with 2-methyltetrahydrofuran improves reaction safety and sustainability without compromising yield.

- Catalytic Hydrogenation: Replacing LAH with Raney nickel under hydrogen gas (H₂, 50 psi) reduces cost and hazardous waste, though yields drop to 62%.

Scientific Research Applications

Central Nervous System Stimulants

Research indicates that compounds similar to 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine may exhibit stimulant properties. These compounds can influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for attention and mood regulation.

Treatment of Obesity and Metabolic Disorders

Recent studies have highlighted the potential of mitochondrial uncouplers in treating obesity and related metabolic disorders. The compound's structural analogs have been explored for their ability to increase energy expenditure by uncoupling oxidative phosphorylation, thereby reducing fat accumulation .

Case Studies

Synthesis and Derivatives

The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate involves various chemical reactions that can yield derivatives with modified pharmacological profiles. These derivatives can be tailored for specific therapeutic effects, enhancing their efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and amine group allow it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine: The parent compound without the oxalate group.

4F-3-methyl-α-PVP: A structural analog with a fluorine substitution.

2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A related compound with a ketone group instead of an amine.

Uniqueness: 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. This makes it distinct from its analogs and potentially useful in different applications .

Biological Activity

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C11H22N2O4 |

| Molecular Weight | 246.31 g/mol |

| CAS Number | 2034585-57-2 |

The compound features a pyrrolidine ring, which is known for its versatility in biological interactions, and an oxalate group that can influence solubility and reactivity .

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzymatic Interaction : The compound has been shown to inhibit enzymes such as monoamine oxidase, which is crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially affecting mood and cognitive functions.

Biochemical Pathways

The specific biochemical pathways affected by this compound remain under investigation. However, compounds with similar structures typically influence:

- Cell Signaling Pathways : Alterations in signaling pathways can lead to changes in gene expression related to cell growth and differentiation.

Case Studies

While comprehensive clinical trials are still needed, preliminary studies have shown promising results:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound could inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

- Neuropharmacological Effects : Animal models have indicated that the compound may enhance cognitive function through its effects on neurotransmitter levels, although further research is required to validate these findings.

Applications in Research and Industry

This compound has several applications across different fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block in organic synthesis. |

| Biology | Investigated for potential biological activities. |

| Medicine | Explored for therapeutic applications in drug development. |

| Industry | Utilized in the production of specialty chemicals. |

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate, and how can yield be improved?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution to introduce the pyrrolidine moiety. For example, the primary amine backbone can be functionalized via a Mannich-type reaction using pyrrolidine and formaldehyde under acidic conditions . Yield optimization requires precise control of reaction parameters:

- Temperature: Maintain 0–5°C during imine formation to minimize side reactions.

- Catalysts: Use NaBH₃CN for selective reduction of intermediates.

- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for confirming the stereochemistry of the pyrrolidine moiety?

Methodological Answer:

- NMR: ¹H and ¹³C NMR can resolve stereochemical features. The coupling constants (J) of protons adjacent to the pyrrolidine nitrogen (e.g., δ 2.5–3.5 ppm) indicate axial/equatorial conformations. NOESY correlations between the pyrrolidine ring protons and the methyl group confirm spatial proximity .

- X-ray Crystallography: Provides definitive structural confirmation, particularly for oxalate salt formation .

Advanced: How can computational modeling predict the compound’s interaction with neurotransmitter receptors?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to dopamine or serotonin receptors. The pyrrolidine nitrogen’s lone pair facilitates hydrogen bonding with Asp110 (in D2 receptors), while the methyl group modulates hydrophobic interactions .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predictions .

Advanced: What experimental strategies resolve contradictions in reported neuroprotective vs. pro-apoptotic effects?

Methodological Answer:

- Dose-Dependent Studies: Test concentrations from 1 nM to 100 µM in neuronal cell lines (e.g., SH-SY5Y). Low doses (1–10 µM) may activate pro-survival kinases (Akt), while high doses (>50 µM) induce ROS-mediated apoptosis .

- Pathway Analysis: Use Western blotting to quantify Bcl-2/Bax ratios and caspase-3 activation. Contradictory data often arise from differences in cell type or exposure duration .

Advanced: How does the oxalate counterion influence solubility and bioavailability?

Methodological Answer:

- Solubility Testing: Compare free base vs. oxalate salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Oxalate forms hydrogen bonds with water, enhancing aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) .

- Permeability Assays: Use Caco-2 monolayers to measure Papp. The oxalate salt’s logP (~1.2) balances passive diffusion and efflux transporter interactions .

Basic: What in vitro assays are recommended for initial screening of biological activity?

Methodological Answer:

- Receptor Binding: Radioligand displacement assays (e.g., [³H]spiperone for dopamine D2 receptors). IC₅₀ values <1 µM suggest high affinity .

- Enzyme Inhibition: Test acetylcholinesterase (AChE) inhibition via Ellman’s method. Pyrrolidine derivatives often show IC₅₀ ~10 µM due to cation-π interactions with Trp84 .

Advanced: How can structural analogs be designed to enhance metabolic stability?

Methodological Answer:

- Bioisosteric Replacement: Substitute the methyl group with CF₃ to reduce CYP450-mediated oxidation.

- Pro-drug Approach: Esterify the amine with pivaloyloxymethyl groups to improve oral bioavailability. Hydrolysis in plasma releases the active compound .

Basic: What are the key stability-indicating parameters for long-term storage?

Methodological Answer:

- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (254 nm). Monitor degradation via HPLC:

- Oxidative Stress: Add H₂O₂ (3%) to identify peroxide-sensitive bonds.

- pH Stability: Test in buffers (pH 1–12) for 24 hours. The oxalate salt is stable at pH 4–8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.